molecular formula C18H18N2O2 B14156202 6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one CAS No. 714244-29-8

6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one

Cat. No.: B14156202
CAS No.: 714244-29-8
M. Wt: 294.3 g/mol
InChI Key: WJCIOIBAHFODJA-UHFFFAOYSA-N
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Description

6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-methylquinoline with 2-methylaniline in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy and anilino groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one is unique due to the presence of both the methoxy and anilino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

714244-29-8

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one

InChI

InChI=1S/C18H18N2O2/c1-12-5-3-4-6-16(12)19-11-14-9-13-10-15(22-2)7-8-17(13)20-18(14)21/h3-10,19H,11H2,1-2H3,(H,20,21)

InChI Key

WJCIOIBAHFODJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CC3=C(C=CC(=C3)OC)NC2=O

solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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